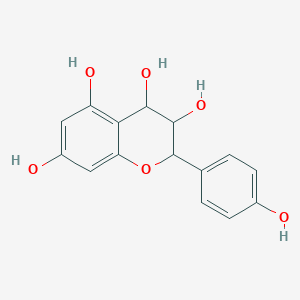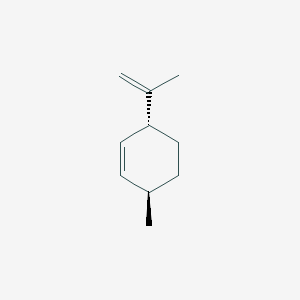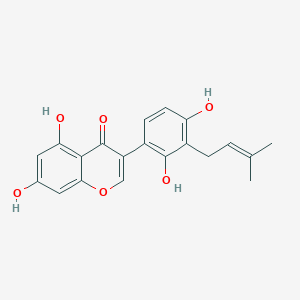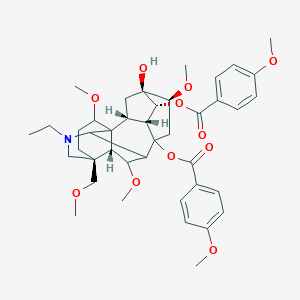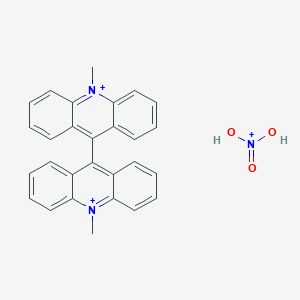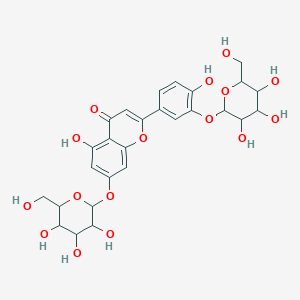
Luteolin-7,3'-di-O-gflucoside
Vue d'ensemble
Description
Luteolin-7,3’-di-O-gflucoside is a glycoside that can be isolated from R. luteolin . It has the molecular formula C27H30O16 . It is known for its significant inhibitory effects on cataracts induced in ovine lenses and the activity of Ureaplasma urealyticum ATCC and clinical strains .
Synthesis Analysis
The synthesis of Luteolin-7,3’-di-O-gflucoside can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .Molecular Structure Analysis
The molecular structure of Luteolin-7,3’-di-O-gflucoside is complex, with an average mass of 610.518 Da and a monoisotopic mass of 610.153381 Da . It has 10 defined stereocenters .Chemical Reactions Analysis
Luteolin-7,3’-di-O-gflucoside has been shown to inhibit the STAT3 pathway, have an antiproliferative action, and possess important antioxidant properties in HUVEC cells . These properties are exerted by the flavone in endothelial through the transcriptional repression of a number of inflammatory cytokines and their receptors, and by the inhibition of ROS generation .Physical And Chemical Properties Analysis
Luteolin-7,3’-di-O-gflucoside has a density of 1.7±0.1 g/cm3, a boiling point of 998.0±65.0 °C at 760 mmHg, and a flash point of 330.3±27.8 °C . It has 16 H bond acceptors, 10 H bond donors, and 7 freely rotating bonds .Applications De Recherche Scientifique
Anti-Inflammatory Properties
Luteolin-7,3'-di-O-glucoside, a derivative of the flavonoid luteolin, has been shown to exhibit anti-inflammatory effects. Research indicates that this compound modulates key signaling pathways involved in inflammatory responses. For instance, in a study comparing luteolin and luteolin-7-O-glucoside, it was found that both inhibited lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells, although luteolin exhibited stronger effects (Park & Song, 2013). Additionally, the absorption and metabolism of luteolin derivatives, including luteolin-7,3'-di-O-glucoside, have been studied in relation to their anti-inflammatory properties (Hayasaka et al., 2018).
Pharmacokinetics
The pharmacokinetics of luteolin-7,3'-di-O-glucoside have been explored to understand its bioavailability and therapeutic potential. A study focusing on its isolation and pharmacokinetic behavior in rats revealed insights into its absorption and transformation in the body (Lin et al., 2015).
Bioavailability and Uptake
The bioavailability of luteolin-7,3'-di-O-glucoside and its uptake in different cellular models have been extensively studied. Research demonstrates that the plant matrix can significantly influence the uptake of this compound, suggesting that its source may affect its biological activity (Mukinda et al., 2010).
Antioxidant Activity
Luteolin-7,3'-di-O-glucoside also displays notable antioxidant activities. Its effectiveness in scavenging reactive oxygen species and protecting against oxidative stress-related damage has been documented in various studies, such as the investigation of its antioxidant properties in different model systems (Wu et al., 2005).
Anti-Diabetic Effects
Additionally, the anti-diabetic potential of luteolin-7,3'-di-O-glucoside has been explored. In a study on KK-Ay mice, it was observed that luteolin-7,3'-di-O-glucoside, alongside luteolin, significantly improved various diabetes-related parameters, demonstrating its potential therapeutic role in diabetes management (Zang et al., 2016).
Anti-Atherogenic Effect
The anti-atherogenic effects of luteolin-7,3'-di-O-glucoside have also been examined. For instance, a comparative study on ApoE knockout mice with hyperhomocysteinemia showed that both luteolin and its glucoside derivative ameliorated atherogenic processes, although the aglycone form exhibited stronger effects (Son et al., 2020).
Orientations Futures
Future research could focus on the role of Luteolin-7,3’-di-O-gflucoside as a hexokinase 2 (HEK2) inhibitor, which opens new perspectives in nutritional science, and especially in cancer therapy, where the inhibition of the Warburg effect could be relevant . Another area of interest could be the further exploration of its anti-inflammatory and antioxidant properties .
Propriétés
IUPAC Name |
5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISZYPSIZGKOFA-IPOZFMEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200214 | |
| Record name | Luteolin-7,3'-di-O-gflucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Luteolin-7,3'-di-O-gflucoside | |
CAS RN |
52187-80-1 | |
| Record name | Luteolin 3′,7-diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52187-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin-7,3'-di-O-gflucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052187801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolin-7,3'-di-O-gflucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



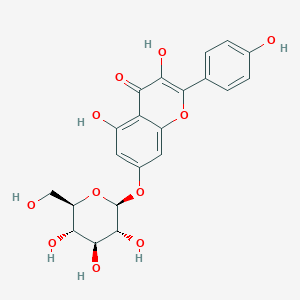
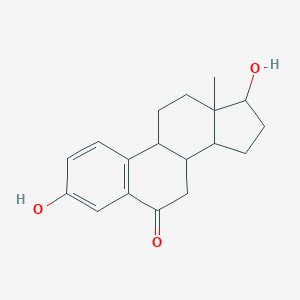
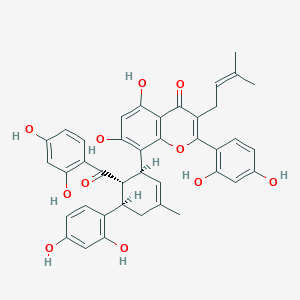
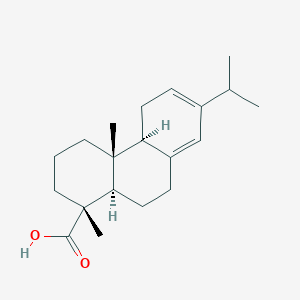
![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)
